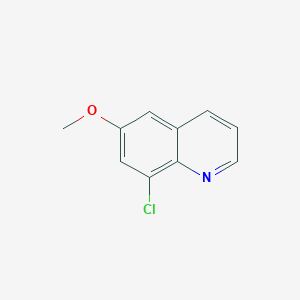

8-Chloro-6-methoxyquinoline

Übersicht

Beschreibung

8-Chloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is also known by its IUPAC name, 8-chloro-6-methoxyquinoline .

Synthesis Analysis

The synthesis of 8-Chloro-6-methoxyquinoline involves the reaction of 8-chloro-6-hydroxyquinoline with iodomethane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction is stirred at room temperature overnight, and the product is extracted with dichloromethane (CH2Cl2) after the addition of water .

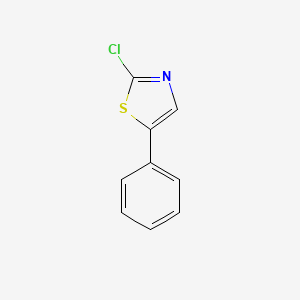

Molecular Structure Analysis

The molecular structure of 8-Chloro-6-methoxyquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a double-ring structure and is an essential segment of both natural and synthetic compounds .

Physical And Chemical Properties Analysis

8-Chloro-6-methoxyquinoline has a melting point of 58-60 °C . It is very slightly soluble in water (0.25 g/L at 25 ºC) . The compound has a density of 1.267±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

8-Chloro-6-methoxyquinoline: has been identified as a compound with significant antimicrobial properties . Its structure allows for the synthesis of derivatives that can act against a broad spectrum of microbial pathogens. The chloro and methoxy groups contribute to its ability to interfere with microbial DNA synthesis, making it a potential candidate for developing new antimicrobial agents.

Anticancer Research

Research has shown that quinoline derivatives exhibit promising anticancer activities . The presence of the chloro and methoxy substituents in 8-Chloro-6-methoxyquinoline may enhance its cytotoxicity against cancer cells. It serves as a scaffold for synthesizing novel compounds that can be tested for their efficacy in inhibiting tumor growth and proliferation.

Alzheimer’s Disease Studies

The compound’s derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer’s . The ability of 8-Chloro-6-methoxyquinoline to cross the blood-brain barrier makes it an attractive molecule for developing drugs that can modulate neurological pathways implicated in Alzheimer’s disease.

Antifungal Effects

8-Chloro-6-methoxyquinoline: and its derivatives have shown antifungal activity, particularly against strains like Aspergillus niger and Trichophyton mentagrophytes . This suggests its use in developing antifungal treatments, which could be particularly useful in agricultural settings to protect crops from fungal pathogens.

Industrial Chemistry

In the field of industrial chemistry, 8-Chloro-6-methoxyquinoline is utilized as a precursor in various synthetic processes . Its reactivity allows for the creation of complex molecules used in the development of materials and chemicals with specific desired properties.

Medicinal Chemistry

As a versatile heterocyclic compound, 8-Chloro-6-methoxyquinoline plays a crucial role in medicinal chemistry. It is used as a building block for the synthesis of compounds with a wide range of pharmacological activities, including antibacterial, antiviral, and cardiovascular effects . This underscores its importance in drug discovery and development.

Safety and Hazards

The safety information for 8-Chloro-6-methoxyquinoline indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Wirkmechanismus

Target of Action

It is known that quinoline derivatives, such as 8-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

For instance, 8-Hydroxyquinoline and its analogs, when mixed with copper, have been shown to inhibit proteasomal activity and proliferation in cultured human cancer cells .

Biochemical Pathways

It is known that compounds containing the 8-hydroxyquinoline moiety can act as potential building blocks for various pharmacologically active scaffolds .

Pharmacokinetics

It is known that the compound has a molecular weight of 19363 , which may influence its bioavailability.

Result of Action

It is suggested that the compound may have therapeutic value and could act as a lead for the development of drugs against numerous diseases, including cancer .

Action Environment

It is known that the compound should be stored at room temperature , suggesting that temperature may play a role in its stability.

Eigenschaften

IUPAC Name |

8-chloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTLOGWJGGBMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609425 | |

| Record name | 8-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-methoxyquinoline | |

CAS RN |

796851-15-5 | |

| Record name | 8-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

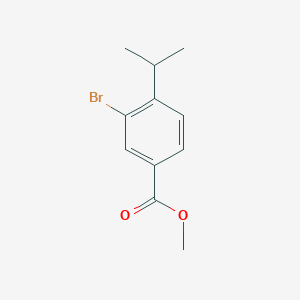

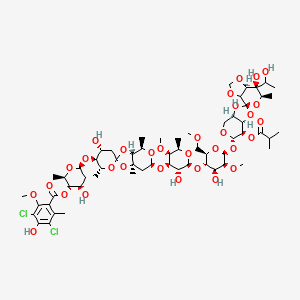

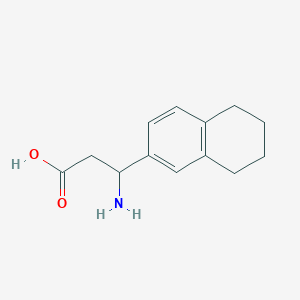

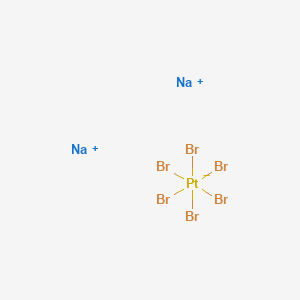

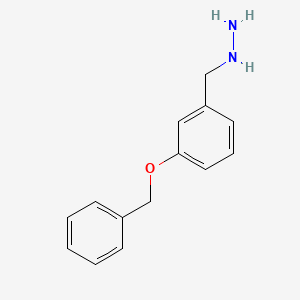

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)